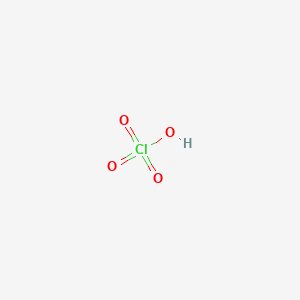

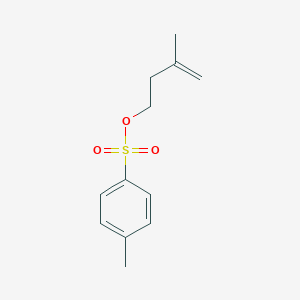

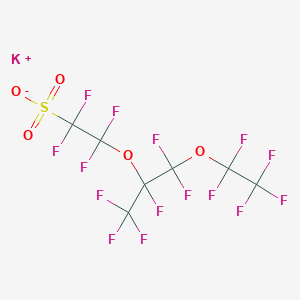

![molecular formula C10H10ClN3OS B105080 4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine CAS No. 16234-15-4](/img/structure/B105080.png)

4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine

Übersicht

Beschreibung

“4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine” is a chemical compound with the molecular formula C₁₀H₁₀ClN₃OS . This compound is an important intermediate which inhibited tumor necrosis factor alpha and nitric oxide .

Synthesis Analysis

The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives involves a rapid and green synthetic method . The specific details of the synthesis process are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholine” include a molecular weight of 255.72 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also provided .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine serves as a valuable scaffold in medicinal chemistry. Its structure is conducive to modifications that can lead to the development of new pharmacologically active compounds. For instance, it can act as a kinase inhibitor, which is crucial in the treatment of various cancers . The compound’s ability to bind to different enzymes and receptors allows for the exploration of new treatments for diseases.

Agriculture

In the agricultural sector, this compound’s derivatives could be explored for their potential use as growth regulators or pesticides. The thieno[3,2-d]pyrimidine moiety is known for its bioactivity, and when combined with the morpholine group, it may result in compounds with unique properties that can affect plant growth or pest behavior .

Materials Science

The morpholinyl thieno pyrimidine compound can be used in materials science for the synthesis of novel organic materials. Its heterocyclic structure makes it a candidate for creating organic semiconductors, which are essential for developing new electronic devices .

Environmental Science

This compound could be utilized in environmental science research, particularly in the study of environmental contaminants. Its stability and reactivity make it a potential model compound for understanding the behavior of environmental pollutants and aiding in the development of remediation strategies .

Chemical Synthesis

2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine is an intermediate in chemical synthesis. It can be used to prepare various derivatives through substitution reactions, which are fundamental in the synthesis of complex organic molecules. This versatility is essential for the discovery of new synthetic pathways and compounds .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in the development of analytical methods. Its unique structure allows for its use in spectroscopic analysis and chromatography, aiding in the identification and quantification of substances .

Wirkmechanismus

Target of Action

It is known that thieno[3,2-d]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential antitumor activities .

Mode of Action

It is known that thieno[3,2-d]pyrimidines can interact with various biological targets, leading to changes in cellular processes .

Result of Action

Compounds of the thieno[3,2-d]pyrimidine class have been associated with antitumor activities .

Eigenschaften

IUPAC Name |

4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c11-10-12-7-1-6-16-8(7)9(13-10)14-2-4-15-5-3-14/h1,6H,2-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQMXHKNXRNUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604642 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine | |

CAS RN |

16234-15-4 | |

| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

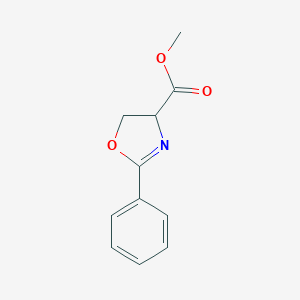

![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)

![Spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B105017.png)